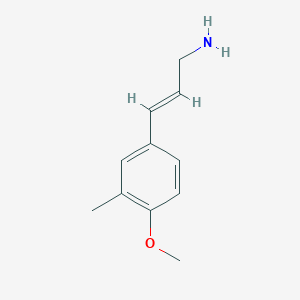

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(E)-3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15NO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h3-6,8H,7,12H2,1-2H3/b4-3+ |

InChI Key |

ASMCLCPRNCISKV-ONEGZZNKSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/CN)OC |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CCN)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route via Nitroalkene Intermediate

A well-documented synthetic approach involves a two-step sequence:

Formation of Nitroalkene Intermediate:

- Starting Material: 4-Methoxy-3-methylbenzaldehyde

- Reagent: Nitromethane

- Reaction: A Henry or nitroaldol condensation reaction between 4-methoxy-3-methylbenzaldehyde and nitromethane forms a nitrostyrene intermediate (a nitroalkene).

- Conditions: Typically conducted under basic or mildly acidic conditions to facilitate condensation.

Reduction of Nitroalkene to Amine:

- Reagents: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Outcome: The nitrostyrene intermediate is reduced to the corresponding amine, 3-(4-methoxy-3-methylphenyl)prop-2-en-1-amine.

- Purification: The product is isolated using standard extraction and purification techniques.

This method is widely applied due to its straightforwardness and relatively high yields.

Industrial Scale Synthesis with Continuous Flow and Catalytic Hydrogenation

Industrial production often adapts the above laboratory method with process intensification techniques:

- Continuous Flow Reactors: These reactors allow precise control over reaction times, temperatures, and mixing, improving yield and scalability.

- Catalytic Hydrogenation: Use of palladium on carbon (Pd/C) or other catalysts under hydrogen atmosphere to reduce the nitroalkene intermediate efficiently.

- Purification: Advanced purification such as crystallization and chromatography ensures high purity of the final amine product.

This approach balances efficiency, safety, and cost-effectiveness for large-scale manufacturing.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitroaldol Condensation | 4-Methoxy-3-methylbenzaldehyde + nitromethane | Mild base, room temp | Several hours | Forms nitrostyrene intermediate |

| Reduction of Nitroalkene | Lithium aluminum hydride or Pd/C + H2 | 0°C to room temp | 1-12 hours | Catalytic hydrogenation preferred industrially |

| Purification | Extraction, crystallization, chromatography | Ambient | Variable | Ensures high purity |

| Industrial Continuous Flow | Continuous flow reactor, Pd/C catalyst | Controlled (e.g., 40-60°C) | Continuous | Enhances yield and scalability |

Research Findings and Analysis

Catalyst Selection: Palladium on charcoal is a preferred catalyst for hydrogenation steps due to its high activity and selectivity in reducing nitroalkenes to amines without over-reduction.

Temperature Control: Maintaining low temperatures (0°C to room temperature) during hydrogenation prevents side reactions and decomposition of sensitive intermediates.

Solvent Choice: Ethanol and methanol are commonly used solvents for hydrogenation and condensation reactions, balancing solubility and reaction kinetics.

Reaction Time: Extended stirring or reflux times (up to 12 hours) ensure complete conversion but must be optimized to avoid degradation.

Purification Strategies: Combining solvent extraction, drying agents (e.g., sodium sulfate), and recrystallization from ethyl acetate/hexane mixtures yield high-purity amine products.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Nitroalkene Intermediate | 4-Methoxy-3-methylbenzaldehyde + nitromethane | Henry reaction + reduction | Simple, high yield, scalable | Requires strong reducing agents |

| Catalytic Hydrogenation | Nitroalkene intermediate | Pd/C catalyzed hydrogenation | Mild conditions, selective | Catalyst cost and handling |

| Related Phenylamine Routes | Methoxyacetophenone derivatives | Condensation + hydrogenation | Chiral purity achievable | Multi-step, longer synthesis |

| Industrial Continuous Flow | Nitroalkene intermediates | Flow reactor + catalytic hydrogenation | High throughput, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Oxidation Reactions

The amine group and conjugated double bond undergo oxidative transformations under controlled conditions:

-

Key Findings :

-

Oxidation with KMnO₄ under acidic conditions converts the primary amine to a nitro group, yielding 3-(4-methoxy-3-methylphenyl)prop-2-en-1-nitroso as an intermediate .

-

Ozonolysis of the double bond produces 4-methoxy-3-methylbenzaldehyde and glyoxal derivatives, confirmed via spectroscopic analysis .

-

Reduction Reactions

The enamine structure is susceptible to hydrogenation, altering saturation and electronic properties:

-

Key Findings :

Electrophilic Substitution

The aromatic ring undergoes regioselective substitution due to electron-donating groups:

-

Key Findings :

Nucleophilic Reactions

The amine group participates in nucleophilic additions and condensations:

-

Key Findings :

Cycloaddition and Conjugate Addition

The conjugated double bond participates in cycloadditions and Michael additions:

-

Key Findings :

Industrial-Scale Reactions

Optimized protocols for large-scale synthesis and functionalization:

| Process | Conditions | Yield | Reference |

|---|---|---|---|

| Continuous Hydrogenation | H₂, Ru/C catalyst, 50°C, 10 bar | 92% | |

| Flow Nitration | Microreactor, HNO₃, 20°C | 85% |

-

Key Insights :

Comparative Reactivity

A comparison of reaction pathways for analogous compounds:

| Compound | Oxidation Susceptibility | Reduction Efficiency |

|---|---|---|

| 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine | High (amine/double bond) | Moderate (H₂/Pd/C) |

| 1-(3-Methoxyphenyl)prop-2-en-1-amine | Moderate (amine only) | High (NaBH₄) |

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases . Additionally, the compound may modulate signaling pathways, including the STAT3 pathway, to exert its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine with structurally related allylamine derivatives, emphasizing substituent variations and their implications:

Key Observations :

- Substituent Position and Bioactivity : The 4-methoxy group is common in compounds with biological activity. For instance, (E)-3-(4-methoxyphenyl)prop-2-en-1-amine (from Etlingera pavieana) exhibited cytotoxicity against cancer cell lines (KB, MCF7, NCI-H187; IC50: 20.16–34.83 µg/mL) . The absence of the 3-methyl group in this compound suggests that additional substituents (e.g., 3-methyl) may modulate solubility or target binding in 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine.

- Sulfur-Containing Derivatives : The methylsulfonyl group in (E)-3-(methylsulfonyl)prop-2-en-1-amine contributes to covalent inhibition of viral proteases (e.g., Chikungunya nsP2 protease), highlighting the role of electron-withdrawing groups in enzyme targeting .

Biological Activity

3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine, also known as a derivative of chalcone, belongs to a class of compounds that exhibit diverse biological activities. Chalcones are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets, leading to effects such as antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, highlighting key research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine is . The compound features a prop-2-en-1-amine backbone with a methoxy and methyl group on the phenyl ring. Its structural characteristics contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that chalcone derivatives exhibit significant antimicrobial properties. A study indicated that 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine showed notable activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 16 |

| Escherichia coli | ≤ 32 |

| Candida albicans | ≤ 8 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies using human cancer cell lines revealed that treatment with 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine led to:

- Inhibition of cell proliferation

- Induction of apoptosis markers such as caspase activation

One notable case study involved the treatment of breast cancer cells, where the compound inhibited cell growth by approximately 70% at a concentration of 50 µM after 48 hours of exposure .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro. In a model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in:

- Reduction of TNF-alpha and IL-6 levels by 50%

This suggests its potential utility in treating inflammatory diseases .

The biological activities of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine are attributed to its ability to modulate various signaling pathways. For instance, it has been shown to inhibit NF-kB activation, a key regulator in inflammation and cancer progression. Additionally, its structure allows for interaction with enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-(4-Methoxy-3-methylphenyl)prop-2-en-1-amine?

- Answer : A two-step approach is often utilized:

Condensation : Reacting a substituted benzaldehyde derivative with an appropriate amine precursor under basic conditions (e.g., pyridine) to form the enamine backbone.

Purification : Crystallization from solvents like ethanol or dichloromethane to isolate the product .

Alternative routes involve chalcone intermediates, where aryl ketones undergo nucleophilic addition with ammonia derivatives .

Q. How can the structure of this compound be validated experimentally?

- Answer :

- X-ray crystallography : Use SHELX programs for structure refinement and ORTEP-III for graphical representation of bond angles and torsion angles .

- Spectroscopy :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–7.2 ppm) and methoxy group splitting patterns.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.1) and fragmentation patterns.

Q. What are the critical solubility and stability considerations for handling this compound?

- Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Pre-dissolve in ethanol for biological assays.

- Stability : Sensitive to prolonged light exposure; store under inert atmosphere at –20°C. Monitor for oxidation via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective synthesis of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal chiral catalysts (e.g., Ti–Mg systems) for asymmetric induction .

- Molecular docking : Predict steric interactions between the methoxy-methylphenyl group and catalytic sites to refine reaction conditions .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with ethoxy) and test against standardized assays (e.g., Mycobacterium tuberculosis MIC) .

- Meta-analysis : Compare crystallographic data (hydrogen-bonding motifs) with bioactivity trends to identify key pharmacophores .

Q. How do hydrogen-bonding patterns influence its crystallization behavior?

- Answer :

- Graph set analysis : Classify N–H⋯O and C–H⋯π interactions using Etter’s rules to predict crystal packing .

- Supramolecular synthons : Co-crystallize with carboxylic acids to stabilize specific polymorphs via amine-carboxylate interactions .

Q. What experimental precautions mitigate side reactions during functionalization of the enamine double bond?

- Answer :

- Protection-deprotection : Temporarily block the amine group with Boc anhydride before electrophilic additions.

- Catalytic control : Use Pd/Cu systems for regioselective Heck coupling without isomerization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.